2-Ethylhexyl thioglycolate chemical structure and properties
2-Ethylhexyl thioglycolate chemical structure and properties
An In-depth Technical Guide to 2-Ethylhexyl Thioglycolate
Introduction
2-Ethylhexyl thioglycolate (EHTG), also known as 2-ethylhexyl mercaptoacetate, is a sulfur-containing organic compound with the chemical formula C10H20O2S.[1][2] It is a clear to pale yellow liquid with a characteristic odor.[1][2] This versatile chemical intermediate is characterized by its reactive thiol (-SH) and ester (-COOR) functional groups, which impart its utility in a wide range of industrial applications.[1] Primarily, it serves as a highly efficient co-stabilizer in the production of polyvinyl chloride (PVC) heat stabilizers.[1][2] Additionally, it finds use as a chain transfer agent in radical polymerization, an antioxidant, a corrosion inhibitor in the oil and gas industry, and an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][3][4]
Chemical Structure and Identification
The chemical structure of 2-ethylhexyl thioglycolate consists of a thioglycolic acid backbone esterified with a 2-ethylhexyl alcohol moiety.
| Identifier | Value |
| IUPAC Name | 2-ethylhexyl 2-sulfanylacetate[5] |
| Synonyms | 2-Ethylhexyl mercaptoacetate, Thioglycolic acid 2-ethylhexyl ester, Isooctyl thioglycolate[5][6][7] |
| CAS Number | 7659-86-1[1][8] |
| Molecular Formula | C10H20O2S[1][5] |
| Molecular Weight | 204.33 g/mol [1][5][8] |
| SMILES | CCCCC(CC)COC(=O)CS[5][8] |
| InChI | 1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3[5][8] |
| InChIKey | OWHSTLLOZWTNTQ-UHFFFAOYSA-N[1][5][8] |
Physicochemical Properties
The physical and chemical properties of 2-ethylhexyl thioglycolate are summarized in the table below.
| Property | Value |
| Appearance | Clear, colorless to pale yellow, oily liquid[1][2][3] |
| Odor | Characteristic[1][3] |
| Boiling Point | 255-260 °C[8] |
| Melting Point | < -50 °C[9] |
| Density | 0.972 g/mL at 20 °C[8] |
| Refractive Index | n20/D 1.461[8] |
| Flash Point | 117.5 °C (Pensky-Martens closed cup)[8][9] |
| Water Solubility | 4.73 mg/L at 20 °C[9] |
| Log Pow | 4.7 at 22 °C[9] |
| Vapor Pressure | 2.4 Pa at 20 °C; 3.6 Pa at 25 °C[9] |
Experimental Protocols
Synthesis of 2-Ethylhexyl Thioglycolate via Esterification
The most common method for the industrial production of 2-ethylhexyl thioglycolate is the direct esterification of thioglycolic acid with 2-ethylhexanol.[1]
Materials:
-
Thioglycolic acid
-
2-Ethylhexanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)[10]
-
Solvent (optional, for water removal)
Procedure:
-
Thioglycolic acid and 2-ethylhexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal. A typical molar ratio of 2-ethylhexanol to thioglycolic acid is between 1.5:1 and 3:1.[10]
-
An acid catalyst, such as p-toluenesulfonic acid (0.1-0.3 wt%), is added to the mixture.[10]
-
The reaction mixture is heated to a temperature of 100-120 °C with continuous stirring.[10]
-
The water produced during the esterification is continuously removed via azeotropic distillation.
-
The reaction is monitored for completion by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC). The reaction time is typically 0.5-1.5 hours.[10]
-
Upon completion, the reaction mixture is cooled.
-
The crude product is then purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure 2-ethylhexyl thioglycolate.
Alternative Synthesis Route
An alternative synthesis involves the reaction of an alkali metal hydrosulfide (B80085) with 2-ethylhexyl chloroacetate (B1199739).[11]
Materials:
-
2-Ethylhexyl chloroacetate
-
Sodium hydrosulfide (NaSH) or another alkali metal hydrosulfide
-
Methanol
-
Hydrogen sulfide (B99878) (H2S)
Procedure:
-
A methanolic solution of sodium hydrosulfide is charged into a reactor.
-
The pressure is raised by introducing hydrogen sulfide.
-
2-Ethylhexyl chloroacetate is then added to the reactor while maintaining a low temperature (e.g., 10 ± 2 °C).[11]
-
After the addition is complete, the mixture is agitated.
-
The resulting product is a methanolic solution of 2-ethylhexyl thioglycolate.
-
The product can be purified by neutralization, evaporation of methanol, filtration of precipitated salts, and finally, distillation.[11]
Applications and Mechanisms of Action
PVC Heat Stabilization
The primary application of 2-ethylhexyl thioglycolate is as a co-stabilizer in PVC.[1][2] During thermal processing, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas, which autocatalyzes further degradation and leads to discoloration and loss of mechanical properties.[1][2] 2-Ethylhexyl thioglycolate mitigates this degradation through a dual mechanism:
-
HCl Scavenging: It acts as an HCl scavenger, neutralizing the released acid.[1]
-
Thiol Addition: The thiol group can replace labile chlorine atoms on the PVC polymer chain, preventing the initiation of the degradation process.[1]
It often exhibits synergistic effects when used in conjunction with metal-based stabilizers like calcium-zinc or organotin compounds.[1]
Caption: Mechanism of PVC stabilization by 2-Ethylhexyl thioglycolate.
Other Applications
Beyond PVC stabilization, 2-ethylhexyl thioglycolate is utilized in various other fields:
-
Organic Synthesis: It serves as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][3]
-
Polymer Science: It functions as a chain transfer agent in radical polymerization to control molecular weight and as a plasticizer additive for synthetic rubber.[1][4]
-
Mining: It is used as a collector in the mining industry.[1][4]
-
Corrosion Inhibition: It finds application as a corrosion inhibitor in the oil field industry.[3]
Safety and Toxicology
2-Ethylhexyl thioglycolate presents several health and environmental hazards.
Human Health Hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[9]
-
May cause an allergic skin reaction (Skin sensitization, Category 1B).[9]
-
Causes skin and serious eye irritation.[13]
Environmental Hazards:
-
Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute and chronic, Category 1).[9]
Toxicological Data:
| Endpoint | Species | Value |
| Oral LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |
| Inhalation LC0 | Rat (male/female) | > 0.51 mg/L air[9] |
| Dermal LD50 | Rat (male/female) | > 2000 mg/kg bw[9] |
| Toxicity to fish (LC50, 96h) | Oncorhynchus mykiss (rainbow trout) | 0.23 mg/L |
| Toxicity to daphnia (EC50, 48h) | Daphnia magna (water flea) | 0.38 mg/L |
| Toxicity to algae (EC50, 72h) | Pseudokirchneriella subcapitata | 0.62 mg/L[9] |
Handling and Storage:
-
Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles).[9][13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as alkaline substances and oxidants.[7][9]
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke when using this product.[9]
Workflow for Synthesis and Quality Control
The general workflow from synthesis to the final product is outlined below.
Caption: General workflow for the synthesis and quality control of 2-EHTG.
References
- 1. 2-Ethylhexyl Thioglycolate (CAS 7659-86-1) - For Research [benchchem.com]
- 2. The Mechanism of 2-Ethylhexyl Thioglycolate in PVC Thermal Stabilization - Chemical Supplier Unilong [unilongindustry.com]
- 3. 2-Ethylhexyl Thioglycolate, Thioglycolic Acid 2-Ethylhexyl Ester CAS 7659-86-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. arkema.com [arkema.com]
- 5. 2-Ethylhexyl thioglycolate | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylhexyl Thioglycolate | CymitQuimica [cymitquimica.com]
- 7. haihangchem.com [haihangchem.com]
- 8. 2-Ethylhexyl thioglycolate = 95.0 GC 7659-86-1 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]
- 11. US5773641A - Synthesis of esters of mercaptocarboxylic acids - Google Patents [patents.google.com]
- 12. capotchem.cn [capotchem.cn]
- 13. aksci.com [aksci.com]
